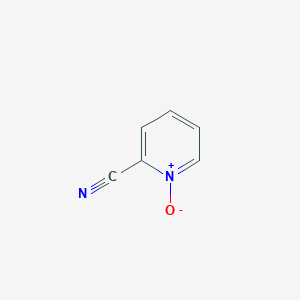

Pyridine-2-carbonitrile 1-oxide

描述

Pyridine-2-carbonitrile 1-oxide (CAS 2402-98-4) is a heterocyclic compound with the molecular formula C₆H₄N₂O and a molecular weight of 120.109 g/mol. Key physicochemical properties include a density of 1.14 g/cm³, boiling point of 382.7°C (760 mmHg), and a calculated logP value of 0.986, indicating moderate lipophilicity . The molecule features a pyridine ring substituted with a nitrile group at the 2-position and an N-oxide functional group, which confers unique electronic and reactive properties. This compound is frequently cited in organic synthesis literature, including applications in catalysis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Pyridine-2-carbonitrile 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-pyridinecarbonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

化学反应分析

Types of Reactions: Pyridine-2-carbonitrile 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile and oxide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-2-carboxylic acid derivatives, while reduction can yield pyridine-2-amine derivatives.

科学研究应用

Chemical Synthesis

Pyridine-2-carbonitrile 1-oxide serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. For example, it can undergo oxidation to form pyridine derivatives or be used in substitution reactions to introduce different functional groups .

The derivatives of this compound have demonstrated potential in biological studies. Research indicates that these compounds may possess antimicrobial and anticancer properties. For instance, certain derivatives are being investigated for their therapeutic potential in treating diseases such as cancer and infections . The compound's ability to interact with various cellular targets through diverse mechanisms enhances its appeal in drug development.

Pharmaceutical Applications

This compound is being explored for its role in pharmaceuticals. A notable example includes its use as an intermediate in the synthesis of compounds that exhibit xanthine oxidase inhibitory action, which can lower serum uric acid levels—a crucial factor in managing gout . This highlights its importance in developing treatments for metabolic disorders.

Analytical Chemistry

In analytical applications, this compound can be effectively separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method is useful for isolating impurities during preparative separations and is compatible with mass spectrometry (MS), making it valuable for pharmacokinetic studies .

Industrial Uses

In industrial contexts, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique reactivity allows for the efficient production of various chemical products under optimized conditions .

作用机制

The mechanism by which pyridine-2-carbonitrile 1-oxide exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or disrupt cellular signaling pathways, leading to their biological activity. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting a mechanism involving the disruption of key cellular signaling pathways .

相似化合物的比较

Pyridine-2-carbonitrile 1-oxide belongs to a broader class of pyridine derivatives with diverse functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Functional Group Influence: The N-oxide group in this compound enhances its polarity and electron-withdrawing character compared to non-oxidized analogs like 3-Pyridinecarbonitrile. This makes it more reactive in nucleophilic substitution reactions . Pyridine-2-thiol 1-oxide sodium salt exhibits distinct behavior due to its thiol group, enabling applications in coordination chemistry and antimicrobial formulations .

Reactivity and Stability: 4-Nitropyridine 1-oxide (UN 2811) is classified as a toxic solid, highlighting the impact of nitro groups on hazard profiles. In contrast, this compound lacks explosive or acute toxicity warnings in available data .

Synthetic Utility :

- This compound’s nitrile group enables participation in cycloaddition and cross-coupling reactions, as demonstrated in studies by Campeau et al. (2009) .

- Pyridine-2-carboxylic acid is often used as a ligand in metal complexes due to its chelating carboxylate group, a role less common for nitrile-containing analogs .

Applications :

生物活性

Pyridine-2-carbonitrile 1-oxide (CAS Number: 124463-97-4) is a heterocyclic organic compound known for its diverse biological activities. It features a pyridine ring with a nitrile and an oxide group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula

- C₆H₄N₂O

Structural Characteristics

This compound consists of:

- A pyridine ring

- A nitrile group (-C≡N)

- An oxide group (-N=O)

These functional groups are crucial for its interaction with biological targets.

This compound exhibits various mechanisms of action which include:

Enzyme Inhibition

The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This is particularly relevant in cancer therapy where enzyme inhibitors can prevent tumor growth.

Interaction with Cellular Targets

Research indicates that pyridine derivatives, including this compound, can influence multiple biochemical pathways. They have shown potential in modulating inflammatory responses and exhibiting antimicrobial properties .

Anticancer Activity

Pyridine derivatives have been investigated for their anticancer properties. For instance, studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) using assays like MTT .

| Compound | Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HCT-116 | 15.2 | Moderate |

| Pyridine derivative X | HepG2 | 10.5 | High |

| Pyridine derivative Y | MCF-7 | 20.3 | Low |

Antimicrobial Properties

Pyridine compounds are recognized for their antimicrobial activities against a range of pathogens. A study highlighted the effectiveness of pyridine derivatives against bacteria and fungi, suggesting that these compounds could serve as potential antimicrobial agents in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted in various studies where it was shown to reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Study on Antiproliferative Activity

In a significant study, several new pyridinethione and thienopyridine derivatives were synthesized and evaluated for their antiproliferative activity. The results indicated that certain compounds showed selective activity against liver and colon cancer cells while demonstrating low cytotoxicity against healthy cells .

Oxyfunctionalization Using Burkholderia sp.

A study involving the whole-cell biocatalyst Burkholderia sp. MAK1 demonstrated the conversion of various pyridine derivatives into hydroxylated products, showcasing the compound's versatility and potential utility in biotransformation processes .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for Pyridine-2-carbonitrile 1-oxide, and how can reaction purity be optimized?

this compound (CAS 2402-98-4) is typically synthesized via oxidation of 2-cyanopyridine using peroxides or peracids. Key steps include:

- Oxidation conditions : Use meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>98%).

- Purity validation : Monitor via HPLC (C18 column, UV detection at 254 nm) or NMR (absence of peaks at δ 8.6–9.0 ppm for unreacted starting material) .

Table 1 : Key Physical Properties

| Property | Value |

|---|---|

| Molecular formula | CHNO |

| Boiling point | 382.7°C (760 mmHg) |

| LogP | 0.986 |

| Refractive index | 1.567 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : NMR (DMSO-d) shows characteristic peaks for the pyridine ring (δ 7.8–8.4 ppm) and nitrile group (no proton signal). NMR confirms the carbonyl oxide (δ ~160 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode yields [M+H] at m/z 121.03. High-resolution MS (HRMS) validates molecular formula .

- IR spectroscopy : Strong absorbance at ~2240 cm (C≡N stretch) and ~1250 cm (N-O stretch) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may generate toxic gases (e.g., HCN) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what refinement challenges arise?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The compound crystallizes in a monoclinic system (space group P2/c) with Z = 4.

- Refinement challenges : Disordered nitrile/oxide groups require constraints in SHELXL. Anisotropic displacement parameters (ADPs) for light atoms (C, N, O) improve R-factor convergence (<5%) .

- Validation : Check for voids using PLATON and validate hydrogen bonding (e.g., C≡N···H interactions) .

Q. How can contradictions in NMR or mass spectral data for this compound be resolved?

- Dynamic effects : Variable-temperature NMR (VT-NMR) detects tautomerism (e.g., oxide vs. hydroxyl forms). For example, broadening at δ 8.2 ppm above 25°C suggests exchange between tautomers .

- Isotopic labeling : Use -labeled analogs to distinguish nitrile vs. oxide contributions in - HMBC spectra .

- MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns with computational predictions (e.g., Gaussian DFT) to assign fragment ions .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) show the nitrile group withdraws electron density, activating the C-3 position for nucleophilic attack.

- Reactivity trends : Reaction with amines (e.g., benzylamine) at C-3 proceeds via a Meisenheimer complex, confirmed by NMR kinetics .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Hepatocyte assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS.

- Metabolite identification : Use UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at C-4) and phase II conjugates (e.g., glucuronidation, as seen in related pyridine N-oxides) .

属性

IUPAC Name |

1-oxidopyridin-1-ium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDJXMMIVUCDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178756 | |

| Record name | Pyridine-2-carbonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-98-4 | |

| Record name | 2-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanopyridine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。